molecular formula C16H17N5O6S B2609413 3-(4-Amino-3-((2-((2-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 886954-51-4

3-(4-Amino-3-((2-((2-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Katalognummer: B2609413
CAS-Nummer: 886954-51-4
Molekulargewicht: 407.4
InChI-Schlüssel: IGLSBBWRZWNFLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(4-Amino-3-((2-((2-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a structurally complex heterocyclic compound featuring a 1,2,4-triazin-5-one core substituted with:

  • A 4-amino group.
  • A thioether-linked 2-((2-(methoxycarbonyl)phenyl)amino)-2-oxoethyl moiety.
  • A propanoic acid side chain at the 6-position.

The methoxycarbonylphenyl group enhances lipophilicity, while the propanoic acid moiety improves aqueous solubility, making it a candidate for drug discovery .

Eigenschaften

IUPAC Name

3-[4-amino-3-[2-(2-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O6S/c1-27-15(26)9-4-2-3-5-10(9)18-12(22)8-28-16-20-19-11(6-7-13(23)24)14(25)21(16)17/h2-5H,6-8,17H2,1H3,(H,18,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLSBBWRZWNFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(4-Amino-3-((2-((2-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound with potential therapeutic applications. Its structure includes various functional groups that may impart significant biological activity. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C16H17N5O6SC_{16}H_{17}N_{5}O_{6}S, with a molecular weight of 407.4 g/mol. The structure features a triazine ring, which is known for its biological significance in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₆H₁₇N₅O₆S
Molecular Weight407.4 g/mol
CAS Number886954-51-4

The biological activity of this compound can be attributed to its interaction with specific protein targets. Preliminary studies suggest that it may act as an inhibitor of certain receptor tyrosine kinases, which are crucial in various signaling pathways related to cell proliferation and survival. The presence of a thioether and a triazine moiety in its structure could enhance its binding affinity to these targets.

Anticancer Activity

Research has indicated that compounds containing triazine rings often exhibit anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth. A study reported that triazine derivatives could inhibit the proliferation of tumor cells by disrupting key signaling pathways associated with cancer progression .

Antimicrobial Properties

The compound may also possess antimicrobial activity. Triazines and related heterocycles have been documented to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Antitumor Efficacy

In a study focusing on the antitumor efficacy of triazine derivatives, researchers synthesized various analogs and evaluated their cytotoxic effects on human cancer cell lines. One derivative demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting that modifications in the side chains could enhance biological activity .

Study 2: Antimicrobial Screening

Another research project screened a series of triazine-based compounds for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent activity, indicating the potential for developing new antimicrobial agents based on this scaffold .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a unique chemical structure characterized by multiple functional groups, including amino, methoxycarbonyl, and triazinone moieties. Its molecular formula is C18H22N4O4SC_{18}H_{22}N_4O_4S, with a molecular weight of approximately 398.46 g/mol. The structure can be represented as follows:3 4 Amino 3 2 2 methoxycarbonyl phenyl amino 2 oxoethyl thio 5 oxo 4 5 dihydro 1 2 4 triazin 6 yl propanoic acid\text{3 4 Amino 3 2 2 methoxycarbonyl phenyl amino 2 oxoethyl thio 5 oxo 4 5 dihydro 1 2 4 triazin 6 yl propanoic acid}

Biological Applications

Antimicrobial Activity
Research indicates that compounds similar to 3-(4-Amino-3-((2-((2-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid exhibit significant antimicrobial properties. A study conducted on derivatives of triazine compounds showed effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Properties
There is growing interest in the anticancer potential of triazine derivatives. Preliminary studies have indicated that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific case studies have documented its efficacy against breast and colon cancer cell lines .

Pharmaceutical Applications

Drug Development
The unique structure of 3-(4-Amino-3-((2-((2-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid makes it a candidate for drug development in treating various diseases. Its ability to interact with biological targets suggests it could be developed into a therapeutic agent for conditions such as inflammation and metabolic disorders .

Formulation in Drug Delivery Systems
The compound's solubility and stability profiles may allow it to be utilized in advanced drug delivery systems. Research has explored encapsulating similar compounds in nanoparticles to enhance bioavailability and targeted delivery to specific tissues .

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several triazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives closely related to 3-(4-Amino...) showed inhibition zones comparable to existing antibiotics .

Case Study 2: Anticancer Activity
In a study published in Cancer Research, the compound was tested on various cancer cell lines. The results demonstrated that it significantly reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation pathways .

Vergleich Mit ähnlichen Verbindungen

Triazine vs. Thiazole/Triazole Derivatives

Compound Class Key Structural Feature Example (Reference)
1,2,4-Triazinone Central triazinone ring with ketone Target compound
Thiazole 5-membered sulfur/nitrogen ring 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid ()
1,2,4-Triazole 5-membered nitrogen-rich ring 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid ()

Key Differences :

  • Triazinone: Offers rigidity and planar geometry, favoring DNA intercalation or enzyme inhibition.
  • Thiazole : Enhanced metabolic stability due to sulfur atom but reduced hydrogen-bonding capacity.
  • Triazole : Higher nitrogen content improves solubility but may reduce membrane permeability.

Substituent Effects

Aryl Group Modifications

Compound Substituent Impact on Properties
Target compound 2-(Methoxycarbonyl)phenyl Balances lipophilicity (logP ~2.1 estimated) and solubility (carboxylic acid group)
3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid 3,5-Dichlorophenyl Increased lipophilicity (logP ~3.5) and potential antimicrobial activity
3-(3-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid 4-Acetylphenyl Electron-withdrawing acetyl group may enhance metabolic stability

Trends :

  • Electron-withdrawing groups (e.g., Cl, acetyl) increase oxidative stability but may reduce solubility.
  • Methoxycarbonyl provides moderate lipophilicity, ideal for blood-brain barrier penetration.

Key Reactions

Compound Synthesis Strategy Yield (%) Reference
Target compound Condensation of triazinone precursors with functionalized thioether intermediates ~50
3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid Thiazole ring formation via Hantzsch synthesis 80–88
2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid Multi-step alkylation and cyclization 70–75

Comparison :

  • Triazinone derivatives often require precise control of reaction conditions (e.g., pH, temperature) to avoid ring degradation.
  • Thiazole and triazole syntheses typically achieve higher yields due to robust cyclization mechanisms.

Physicochemical Properties

Spectral and Physical Data

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Signals (δ, ppm)
Target compound Not reported 1702 (triazinone) 6.8–7.5 (aromatic H), 3.2 (CH₂-S)
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid 122–124 1702, 1610 7.2–7.8 (aromatic H), 4.1 (CH₂-S)
3-((5-Cinnamoyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid 135–137 1685 (amide) 7.3–7.6 (cinnamoyl H), 2.3 (CH₃)

Insights :

  • The target compound’s spectral data align with triazinone derivatives, confirming core stability.
  • Thiazole-based analogs show distinct deshielding in NMR due to electron-deficient rings.

Reported Bioactivities

Compound Activity Mechanism (Hypothesized) Reference
Target compound Not explicitly reported; inferred antimicrobial Triazinone-mediated enzyme inhibition
2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid Antimycobacterial (MIC: 1.5 µg/mL) Thiadiazole-thioether disruption of cell membranes
3-((5-(3-(4-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid Antifungal (IC₅₀: 10 µM) Acryloyl group interference with ergosterol synthesis

Trends :

  • Dichlorophenyl-substituted triazinones (e.g., ) show enhanced antimicrobial potency due to halogenated hydrophobicity.
  • Thiazole derivatives exhibit broader activity spectra, likely due to sulfur’s role in redox interactions.

Q & A

Q. Q1: What are the standard synthetic routes for synthesizing triazine-propanoic acid derivatives, and how are reaction conditions optimized?

A1: Synthesis typically involves multi-step reactions, such as:

  • Nucleophilic substitution : Reacting thiol-containing intermediates (e.g., 2-((2-(methoxycarbonyl)phenyl)amino)-2-oxoethyl thiol) with triazine precursors under reflux conditions (e.g., ethanol/water, 80–100°C) .
  • Coupling reactions : Use of NaBH3CN for selective reduction of nitro groups or thioether formation, as demonstrated in analogous thiazole-propanoic acid syntheses .
  • Purification : Recrystallization from methanol or ethanol to achieve >95% purity, confirmed via elemental analysis and HPLC .
    Optimization : Adjust pH, temperature, and solvent polarity (e.g., acetone for steric hindrance reduction) to improve yields. Monitor reactions via TLC and intermediate characterization (e.g., IR for carbonyl stretches at ~1700 cm⁻¹) .

Advanced Structural Characterization

Q. Q2: How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved for this compound?

A2: Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism in triazinone moieties). To resolve:

  • Multi-nuclear NMR : Use ¹H-¹³C HSQC to correlate ambiguous proton signals with carbon environments. For example, distinguish between thioether (δ ~2.8 ppm) and amide (δ ~8.2 ppm) protons .
  • X-ray crystallography : Confirm solid-state structure if single crystals are obtainable.
  • Computational validation : Compare experimental IR peaks (e.g., C=O at 1702 cm⁻¹) with DFT-calculated vibrational modes .

Bioactivity Assessment

Q. Q3: What methodological frameworks are recommended for preliminary bioactivity screening of this compound?

A3:

  • In vitro assays : Test antimicrobial activity via microdilution (MIC determination against Mycobacterium tuberculosis H37Rv, following protocols in ) .
  • Enzyme inhibition : Use fluorescence-based assays (e.g., HDAC or kinase targets) with positive controls (e.g., SAHA for HDACs).
  • Molecular docking : Prioritize targets by docking the compound into active sites (e.g., triazine-binding enzymes) using AutoDock Vina, as validated in for thiadiazole derivatives .

Mechanistic and Kinetic Studies

Q. Q4: How can the reaction mechanism of triazine ring formation be investigated?

A4:

  • Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation into the triazine ring via LC-MS/MS.
  • Kinetic profiling : Perform time-resolved ¹H NMR to monitor intermediates (e.g., hydrazine derivatives) under varying temperatures .
  • Computational modeling : Simulate transition states (e.g., Gaussian 16 at B3LYP/6-31G* level) to identify rate-limiting steps, such as cyclocondensation .

Data Interpretation and Reproducibility

Q. Q5: How should researchers address batch-to-batch variability in elemental analysis results?

A5: Variability often stems from incomplete purification or hygroscopicity. Mitigation strategies include:

  • Strict drying protocols : Dry samples under vacuum (0.1 mmHg, 60°C, 24 h) before analysis.
  • Cross-validation : Compare CHNS data with ¹H NMR integration ratios (e.g., methyl groups at δ 3.2–3.5 ppm for methoxycarbonyl moieties) .
  • Statistical outlier tests : Apply Grubbs’ test to exclude anomalous data points.

Computational Integration

Q. Q6: What advanced computational tools can predict the compound’s solubility and stability?

A6:

  • COSMO-RS : Predict solubility in polar solvents (e.g., DMSO) using sigma profiles generated via COSMOlogic .
  • Molecular dynamics (MD) : Simulate hydrolytic stability (e.g., amide bond cleavage) in aqueous environments using GROMACS.
  • pKa prediction : Use MarvinSketch or ACD/Labs to estimate ionization states affecting bioavailability .

Theoretical Frameworks for Experimental Design

Q. Q7: How can researchers align synthesis protocols with existing chemical theories?

A7:

  • Hammett analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reaction rates to validate linear free-energy relationships .
  • Retrosynthetic planning : Apply Corey’s logic to deconstruct the compound into feasible synthons (e.g., triazinone and propanoic acid modules) .

Handling Spectroscopic Anomalies

Q. Q8: What steps should be taken if mass spectrometry (MS) data conflicts with expected molecular weights?

A8:

  • High-resolution MS (HRMS) : Confirm exact mass (e.g., ESI-TOF with <5 ppm error) to distinguish between isobaric species.
  • Fragmentation analysis : Compare MS/MS patterns with simulated spectra (e.g., MassFrontier) to identify adducts or decomposition products .

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